4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol
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Overview
Description
. This compound is characterized by the presence of a sulfonic acid group, a bromine atom, and a hydrazinyl group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol involves multiple steps, starting with the sulfonation of toluene to produce 4-methylbenzenesulfonic acid. This is followed by bromination to introduce the bromine atom at the desired position. Finally, the hydrazinyl group is introduced through a reaction with hydrazine under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the modulation of biological pathways and exert various effects depending on the context .
Comparison with Similar Compounds
4-methylbenzene-1-sulfonic acid, 5-bromo-2-hydrazinylphenol can be compared with other similar compounds, such as:
4-methylbenzenesulfonic acid: Lacks the bromine and hydrazinyl groups, making it less versatile for certain applications.
5-bromo-2-hydrazinylphenol: Lacks the sulfonic acid group, which limits its reactivity in acid-base reactions.
4-methylbenzene-1-sulfonic acid, 2-hydrazinylphenol: Similar structure but with different positioning of the hydrazinyl group, leading to different reactivity and applications.
Properties
CAS No. |
1546860-51-8 |
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Molecular Formula |
C13H15BrN2O4S |
Molecular Weight |
375.2 |
Purity |
95 |
Origin of Product |
United States |
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